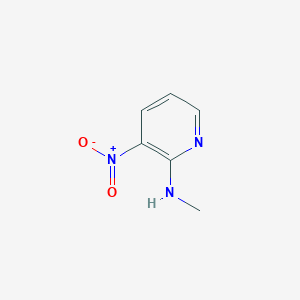
n-Methyl-3-nitropyridin-2-amine
概要
説明
Synthesis Analysis
The synthesis of derivatives related to N-Methyl-3-nitropyridin-2-amine involves condensation reactions and other sophisticated chemical processes to yield high-purity products. For instance, the condensation of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine leads to a compound with a total yield of 92.3%, showcasing the efficiency of such synthetic approaches (Chen et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been extensively studied. These compounds exhibit stabilization by a combination of N-H···N and N-H···O hydrogen bonds, forming layered arrangements with dimeric motifs. The molecular structures have been determined using DFT B3LYP/6-311G(2d,2p) approaches, offering insights into the compound's stability and reactivity (Bryndal et al., 2012).
Chemical Reactions and Properties
N-Methyl-3-nitropyridin-2-amine and related compounds undergo various chemical reactions, including nitrosation and nucleophilic aromatic substitution. These reactions are significant for understanding the compound's behavior under different chemical conditions and for the synthesis of novel derivatives with potential applications in various fields. The kinetics and mechanisms of these reactions have been detailed, providing valuable data on their reactivity and stability (Kalatzis & Papadopoulos, 1981).
Physical Properties Analysis
Research on N-Methyl-3-nitropyridin-2-amine focuses on its physical properties, such as solubility, melting point, and crystalline structure, which are essential for its application in material science and other related fields. These properties are determined using various analytical techniques, including X-ray diffraction and spectroscopy, to ensure accurate characterization and potential for use in targeted applications.
Chemical Properties Analysis
The chemical properties of N-Methyl-3-nitropyridin-2-amine, such as its reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are of great interest. Studies have explored its reactions with nitrous acid and the resulting nitrosation products, providing insights into the compound's versatile chemistry and potential for creating novel materials or pharmaceuticals (Wydra et al., 2021).
科学的研究の応用
Application 1: Fungicidal Activity of Pyrimidinamine Derivatives
- Summary of the Application: Pyrimidinamine derivatives, including those containing a pyridin-2-yloxy moiety, have been studied for their fungicidal activity. These compounds are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
- Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
- Results or Outcomes: The new compounds showed excellent fungicidal activity. One of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Application 2: Synthesis of Nitropyridines
- Summary of the Application: Nitropyridines, including 3-nitropyridine, are used in the synthesis of various organic compounds. They are typically synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
- Methods of Application or Experimental Procedures: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Application 3: Proteomics Research
- Summary of the Application: N-Methyl-3-nitropyridin-2-amine is used as a specialty product for proteomics research .
- Methods of Application or Experimental Procedures: Specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of N-Methyl-3-nitropyridin-2-amine in proteomics research are not provided in the source .
Application 4: Synthesis of Halogenated Heterocycles
- Summary of the Application: 5-Bromo-N-methyl-3-nitropyridin-2-amine is used in the synthesis of halogenated heterocycles .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of 5-Bromo-N-methyl-3-nitropyridin-2-amine in the synthesis of halogenated heterocycles are not provided in the source .
Application 5: Biological Material or Organic Compound for Life Science Related Research
- Summary of the Application: 2-Amino-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of 2-Amino-3-nitropyridine in life science related research are not provided in the source .
Safety And Hazards
特性
IUPAC Name |
N-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-6-5(9(10)11)3-2-4-8-6/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGRKFIVIVPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339465 | |
| Record name | n-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-3-nitropyridin-2-amine | |
CAS RN |
4093-88-3 | |
| Record name | n-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

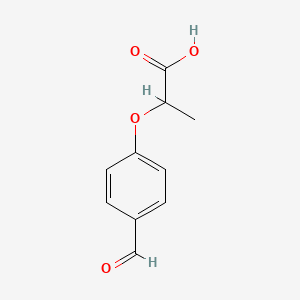
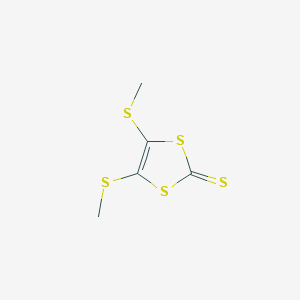
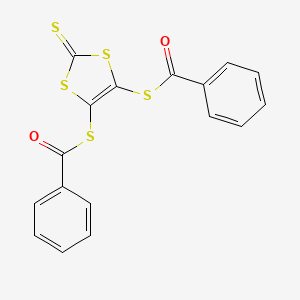
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

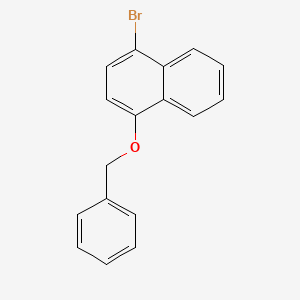
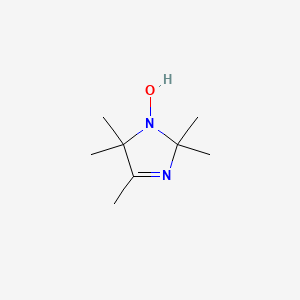
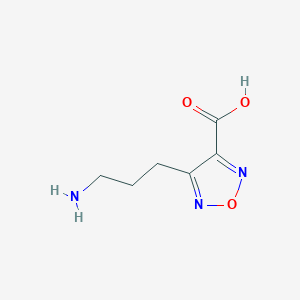
![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
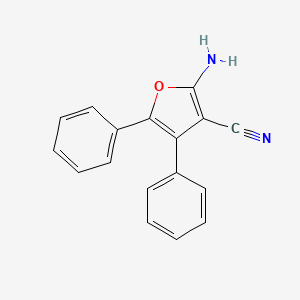

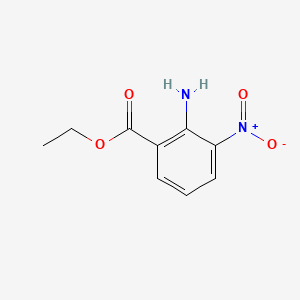

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)